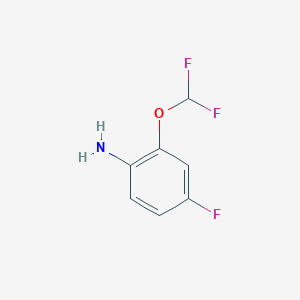

2-(Difluoromethoxy)-4-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)-4-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDSRZNRALJMIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832740-98-4 | |

| Record name | 2-(difluoromethoxy)-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Difluoromethoxy)-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)-4-fluoroaniline is a fluorinated aromatic amine of interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a difluoromethoxy group and a fluorine atom on the aniline core, imparts specific physicochemical properties that make it a valuable building block in the synthesis of novel compounds. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and detailed experimental protocols for the characterization of this compound.

Chemical and Physical Properties

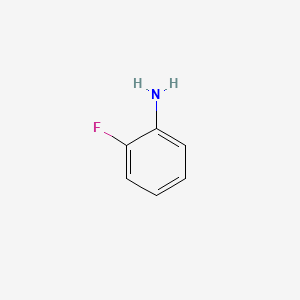

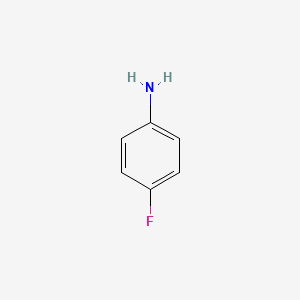

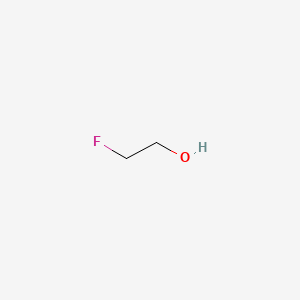

The experimental data for this compound is not extensively reported in publicly available literature. The following tables summarize the available data for the target compound and its close structural analogs, 2-(Difluoromethoxy)aniline and 4-fluoroaniline, for comparative purposes.

Table 1: General Chemical Properties

| Property | This compound | 2-(Difluoromethoxy)aniline (Analog) | 4-Fluoroaniline (Analog) |

| CAS Number | 1003865-65-3 | 22236-04-0 | 371-40-4 |

| Molecular Formula | C₇H₆F₃NO | C₇H₇F₂NO | C₆H₆FN |

| Molecular Weight | 177.12 g/mol [1][2] | 159.13 g/mol | 111.12 g/mol |

| Appearance | White to yellow powder or crystals or liquid[3] | - | Light-colored oily liquid |

| Purity | ≥98%[4] | - | - |

Table 2: Physical Properties

| Property | This compound | 2-(Difluoromethoxy)aniline (Analog) | 4-Fluoroaniline (Analog) |

| Melting Point | Data not available | Data not available | -4 to -2 °C |

| Boiling Point | Data not available | 205 °C | 187 °C |

| Density | Data not available | 1.272 g/mL at 25 °C | 1.156 g/mL at 20 °C |

| Solubility | Data not available | Data not available | Insoluble in water |

| Storage Temperature | Inert atmosphere, 2-8°C[2][3] | - | - |

Synthesis Pathway

A plausible synthetic route to this compound involves the reduction of its corresponding nitro precursor, 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline. This transformation is a common and generally high-yielding reaction in organic synthesis.

Caption: Synthesis and characterization workflow for this compound.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound.

Synthesis: Catalytic Hydrogenation of 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline

This protocol is a general procedure for the reduction of a nitro group to an amine using catalytic hydrogenation.[5]

Materials:

-

2-(Difluoromethoxy)-4-fluoro-5-nitroaniline

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol (absolute)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline (1.0 eq) in a suitable amount of absolute ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

-

Seal the reaction vessel and purge the system with an inert gas.

-

Evacuate the inert gas and introduce hydrogen gas (a balloon or a pressurized system can be used).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Characterization Protocols

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition (General Parameters):

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral width: ~250 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 seconds.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single-pulse experiment, proton-decoupled.

-

Spectral width: ~100 ppm.

-

Number of scans: 64-128.

-

Relaxation delay: 1-2 seconds.

-

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the aromatic protons and the proton of the difluoromethoxy group (a triplet). The amine protons may appear as a broad singlet.

-

¹³C NMR: Resonances for the seven carbon atoms, with characteristic shifts for carbons attached to fluorine and the difluoromethoxy group.

-

¹⁹F NMR: Signals for the difluoromethoxy group and the fluorine atom on the aromatic ring.

Objective: To identify the characteristic functional groups present in the molecule.

Instrumentation:

-

FT-IR spectrometer with a suitable sampling accessory (e.g., ATR or KBr press).

Sample Preparation:

-

For a solid sample (as a thin film): Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), place a drop on a KBr or NaCl plate, and allow the solvent to evaporate.

-

For a solid sample (as a KBr pellet): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.

-

For a liquid sample: Place a drop of the liquid between two KBr or NaCl plates.

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Spectral Features:

-

N-H stretching: Two bands in the region of 3500-3300 cm⁻¹ characteristic of a primary amine.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C=C stretching (aromatic): Bands in the 1600-1450 cm⁻¹ region.

-

C-F stretching: Strong absorption in the 1300-1000 cm⁻¹ region.

-

C-O stretching (ether): Bands in the 1250-1050 cm⁻¹ region.

-

N-H bending: A band around 1620 cm⁻¹.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

-

Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition (General Parameters for ESI-MS):

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass range should be set to scan beyond the expected molecular weight (e.g., 50-500 m/z).

Expected Results:

-

The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 178.05.

-

Fragmentation patterns can provide further structural information.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, it should be handled with the care afforded to other aromatic amines. Many aromatic amines are toxic and can be absorbed through the skin.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide is intended for use by qualified professionals and should be supplemented with a thorough literature search and adherence to all institutional safety protocols.

References

- 1. 1003865-65-3 | 4-(Difluoromethoxy)-2-fluoroaniline - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. 1003865-65-3|4-(Difluoromethoxy)-2-fluoroaniline|BLD Pharm [bldpharm.com]

- 3. 4-(Difluoromethoxy)-2-fluoroaniline | 1003865-65-3 [sigmaaldrich.com]

- 4. 4-(difluoromethoxy)-2-fluoroaniline cas no. 1003865-65-3 98%%, CasNo.1003865-65-3 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]

- 5. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

Synthetic Strategies for 2-(Difluoromethoxy)-4-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 2-(Difluoromethoxy)-4-fluoroaniline, a valuable building block in medicinal chemistry and drug discovery. Due to the absence of a single, documented end-to-end synthesis in publicly available literature, this document outlines a proposed multi-step synthetic pathway. The proposed route commences with a commercially available starting material and employs established chemical transformations, including difluoromethylation and nitro group reduction. This guide offers detailed experimental protocols for key reactions, presents quantitative data in a structured format for easy comparison, and includes visualizations of the synthetic pathway to aid in comprehension and laboratory implementation.

Introduction

The incorporation of fluorine-containing functional groups into pharmacologically active molecules is a widely employed strategy in modern drug design. The difluoromethoxy group (CHF₂O-), in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. This compound is a key intermediate that possesses both the desirable difluoromethoxy moiety and a synthetically versatile aniline functional group, making it an attractive starting point for the synthesis of novel therapeutic agents. This guide details a proposed, robust synthetic pathway to access this important compound.

Proposed Synthesis Route

A logical and efficient synthesis of this compound can be envisioned starting from the readily available 4-fluoro-2-nitrophenol. The overall strategy involves two key transformations: the difluoromethylation of the phenolic hydroxyl group, followed by the reduction of the nitro group to the corresponding aniline.

Caption: Proposed two-step synthesis of this compound.

Key Experimental Protocols

Step 1: Synthesis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene (Difluoromethylation)

The difluoromethylation of 4-fluoro-2-nitrophenol can be achieved using sodium chlorodifluoroacetate as the difluorocarbene precursor. This method is advantageous due to the reagent's stability and relatively low toxicity.

Reaction Scheme:

Caption: Difluoromethylation of 4-fluoro-2-nitrophenol.

Procedure:

-

To a stirred solution of 4-fluoro-2-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium chlorodifluoroacetate (2.0-3.0 eq).

-

Heat the reaction mixture to 120 °C and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene.

Step 2: Synthesis of this compound (Nitro Reduction)

The reduction of the nitro group in 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene to the desired aniline can be effectively carried out via catalytic hydrogenation.

Reaction Scheme:

Caption: Catalytic hydrogenation of the nitro intermediate.

Procedure:

-

To a solution of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene (1.0 eq) in ethanol, add 10% palladium on carbon (0.05-0.1 eq).

-

Stir the resulting suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the target product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Summary

The following table summarizes the expected reactants, products, and typical yields for the proposed synthesis. Yields are estimated based on analogous reactions reported in the literature for similar substrates.

| Step | Reactant | Key Reagents | Product | Typical Yield (%) |

| 1 | 4-Fluoro-2-nitrophenol | Sodium chlorodifluoroacetate, DMF | 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene | 60-80 |

| 2 | 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene | H₂, 10% Pd/C, Ethanol | This compound | 90-99 |

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis from starting material to final product, including the key stages of reaction and purification.

Caption: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a feasible and efficient synthetic route to this compound. By leveraging well-established methodologies for difluoromethylation and nitro group reduction, this valuable building block can be accessed in good overall yield from a commercially available starting material. The provided experimental protocols and workflow diagrams are intended to serve as a practical resource for researchers in the fields of organic synthesis and drug development, facilitating the exploration of novel chemical entities with potential therapeutic applications. It is recommended that all reactions be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

An In-Depth Technical Guide to 2-(Difluoromethoxy)-4-fluoroaniline (CAS 143969-97-7) and Its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on 2-(Difluoromethoxy)-4-fluoroaniline (CAS 143969-97-7) is exceptionally limited. This guide provides a comprehensive overview of available data on closely related isomers and analogs to offer valuable context and potential insights into the subject compound's characteristics. All data presented for analogous compounds should be considered as a proxy and not a direct representation of the properties of CAS 143969-97-7.

Introduction

Aniline and its derivatives are fundamental building blocks in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can significantly alter the physicochemical and biological properties of the parent aniline molecule. These modifications can enhance metabolic stability, improve bioavailability, and modulate receptor-binding affinity, making such compounds highly valuable in drug discovery.

This technical guide focuses on this compound, a compound whose specific data is scarce. To provide a useful resource, this document will detail the known properties, synthesis, and applications of its close structural isomers and related fluoroaniline derivatives.

Physicochemical Properties of Related Aniline Derivatives

The following table summarizes the known physicochemical properties of key isomers and analogs of this compound. This data provides a comparative basis for estimating the likely properties of the target compound.

| Property | 2-(Difluoromethoxy)aniline | 4-(Difluoromethoxy)aniline | 2,4-Difluoroaniline | 4-Fluoroaniline |

| CAS Number | 22236-04-0 | 22236-10-8 | 367-25-9 | 371-40-4 |

| Molecular Formula | C₇H₇F₂NO | C₇H₇F₂NO | C₆H₅F₂N | C₆H₆FN |

| Molecular Weight | 159.13 g/mol | 159.13 g/mol | 129.11 g/mol | 111.12 g/mol |

| Appearance | Colorless transparent liquid | - | - | Light-colored oily liquid |

| Boiling Point | 205 °C | - | - | 188 °C |

| Density | 1.272 g/mL at 25 °C | - | - | 1.1725 g/cm³ |

| Refractive Index | n20/D 1.505 | - | - | 1.51954 at 20 °C |

| Flash Point | 93 °C (closed cup) | - | - | - |

| Solubility | Insoluble in water | Insoluble in water | Insoluble in water | Insoluble in water |

Synthesis of Fluoroaniline Derivatives

The synthesis of fluoroaniline derivatives often involves the reduction of a corresponding nitroaromatic compound. This is a well-established and versatile method in organic chemistry.

General Experimental Protocol: Catalytic Hydrogenation

A common method for the preparation of fluoroanilines is the catalytic hydrogenation of the corresponding fluorinated nitrobenzene precursor.

Materials:

-

Fluorinated nitrobenzene derivative

-

Palladium on carbon (Pd/C) catalyst (typically 5-10%)

-

Solvent (e.g., ethanol, methanol, ethyl acetate)

-

Hydrogen gas source

-

Reaction vessel suitable for hydrogenation (e.g., Parr shaker)

Procedure:

-

The fluorinated nitrobenzene derivative is dissolved in an appropriate solvent in the reaction vessel.

-

A catalytic amount of Pd/C is added to the solution.

-

The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas.

-

The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature and pressure until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude fluoroaniline product.

-

The crude product can be purified by distillation, crystallization, or column chromatography.

Applications in Drug Development and Research

Fluoroaniline derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. The presence of fluorine can significantly impact a drug candidate's metabolic stability and binding affinity.

-

Pharmaceuticals: These compounds serve as key building blocks for novel drug development, including anti-inflammatory and anti-cancer agents. For instance, aminopyrimidine compounds derived from related structures have shown potential as inhibitors of protein tyrosine kinase activity, which is implicated in various cancers.

-

Agrochemicals: The agrochemical industry utilizes fluoroanilines to formulate effective herbicides and pesticides, contributing to improved crop protection.

-

Material Science: Their unique chemical properties also make them valuable in the development of new materials, such as specialty polymers and dyes.

Spectroscopic Data of Analogous Compounds

While specific spectroscopic data for this compound is not available, the expected spectral characteristics can be inferred from data on similar compounds. Researchers synthesizing this compound should anticipate the following general features:

-

¹H NMR: Signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the characteristic triplet for the difluoromethoxy (-OCHF₂) group. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: Resonances for the carbon atoms of the benzene ring, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The carbon of the difluoromethoxy group will also be identifiable.

-

¹⁹F NMR: Two distinct signals would be expected: one for the fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be a key identifier. Fragmentation patterns would likely involve the loss of the difluoromethoxy group or other characteristic fragments.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the data for related aniline compounds, it should be handled with caution. The following safety precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Hazard Classifications for Related Compounds:

-

2-(Difluoromethoxy)aniline: Acute toxicity (Oral, Dermal, Inhalation), Category 4.

-

4-(Difluoromethoxy)aniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

2,4-Difluoroaniline: Toxic in contact with skin and if inhaled. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

Conclusion

This compound (CAS 143969-97-7) represents a potentially valuable, yet under-documented, chemical entity. While direct experimental data remains elusive, an examination of its structural analogs provides a solid foundation for predicting its physicochemical properties, guiding its synthesis, and postulating its potential applications. Researchers and drug development professionals are encouraged to use the information presented in this guide as a starting point for their work with this and related compounds, while exercising due caution in its handling and application. Further research into this specific isomer is warranted to fully elucidate its unique characteristics and potential contributions to science and industry.

Technical Guide: Physicochemical Properties of 4-(Difluoromethoxy)-2-fluoroaniline

Disclaimer: Information regarding the specific isomer 2-(Difluoromethoxy)-4-fluoroaniline is scarce in publicly available scientific literature. This guide provides a detailed overview of the closely related and better-documented isomer, 4-(Difluoromethoxy)-2-fluoroaniline (CAS No. 1003865-65-3) , which serves as a valuable proxy for understanding the physicochemical characteristics of this class of compounds. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Substituted anilines are pivotal structural motifs in medicinal chemistry and materials science. The incorporation of fluorine-containing functional groups, such as the difluoromethoxy group, can significantly modulate a molecule's pharmacokinetic and physicochemical properties. These alterations may include enhanced metabolic stability, increased lipophilicity, and modified binding affinities to biological targets. This document provides a comprehensive technical overview of the physical and chemical properties of 4-(Difluoromethoxy)-2-fluoroaniline, a key building block in the synthesis of various functional molecules.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of 4-(Difluoromethoxy)-2-fluoroaniline.

| Identifier | Value |

| IUPAC Name | 4-(Difluoromethoxy)-2-fluoroaniline |

| CAS Number | 1003865-65-3 |

| Molecular Formula | C₇H₆F₃NO |

| Molecular Weight | 177.12 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1N)F)OC(F)F |

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Odor | Faint amine-like | [1] |

| Solubility | Limited in water; soluble in ethanol, acetone, and dimethylformamide. | [1] |

| Thermal Stability | Moderate | [1] |

Experimental Protocols

Plausible Synthesis of 4-(Difluoromethoxy)-2-fluoroaniline

A common and effective method for the synthesis of substituted anilines is the reduction of the corresponding nitro compound. The following protocol describes a plausible synthetic route to 4-(Difluoromethoxy)-2-fluoroaniline from its nitro precursor.

Reaction Scheme:

References

Structural Analysis of 2-(Difluoromethoxy)-4-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural analysis of 2-(Difluoromethoxy)-4-fluoroaniline, a fluorinated aniline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document presents a compilation of predicted physicochemical and spectroscopic properties based on established chemical principles and data from analogous compounds. Furthermore, a plausible synthetic route is proposed and detailed, offering a practical framework for its laboratory preparation. The inclusion of a difluoromethoxy group and a fluorine atom on the aniline scaffold suggests potential for this molecule to serve as a valuable building block in the development of novel pharmaceuticals and functional materials, primarily by leveraging the known effects of these moieties on metabolic stability, lipophilicity, and binding interactions.

Physicochemical Properties

The precise experimental determination of the physicochemical properties of this compound is not extensively documented in publicly available literature. However, based on its molecular structure and data from structurally related compounds, the following properties can be predicted.

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₆F₃NO | Calculated from the atomic composition. |

| Molecular Weight | 177.12 g/mol | Based on the molecular formula. The isomer 4-(Difluoromethoxy)-2-fluoroaniline has a reported molecular weight of 177.13 g/mol .[1] |

| Appearance | Predicted to be a colorless to light-yellow liquid or low-melting solid | Based on similar fluoroaniline derivatives.[2] |

| Boiling Point | ~200-220 °C | Estimated based on the boiling point of 2-(Difluoromethoxy)aniline (205 °C) and the influence of an additional fluorine atom. |

| Melting Point | Not readily predictable | Would require experimental determination. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, dichloromethane, DMSO) | Typical for aniline derivatives of this size and polarity. |

| pKa (of the anilinium ion) | ~2-3 | The electron-withdrawing effects of the fluorine and difluoromethoxy groups are expected to decrease the basicity of the aniline nitrogen compared to aniline (pKa ~4.6). |

Spectroscopic Analysis (Predicted)

Detailed experimental spectra for this compound are not widely available. The following are predicted spectral characteristics based on the chemical structure and known spectroscopic data for similar compounds.

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| NH₂ | 3.5 - 4.5 | Broad singlet | N/A |

| Ar-H (H3) | 6.8 - 7.0 | Doublet of doublets | JH-H ≈ 8-9, JH-F ≈ 4-5 |

| Ar-H (H5) | 6.9 - 7.1 | Triplet of doublets | JH-H ≈ 8-9, JH-F ≈ 8-10 |

| Ar-H (H6) | 6.7 - 6.9 | Doublet of doublets | JH-H ≈ 8-9, JH-F(methoxy) ≈ 2-3 |

| OCHF₂ | 6.5 - 7.5 | Triplet | JH-F ≈ 70-75 |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (ppm) | Coupling |

| C1 (C-NH₂) | 135 - 140 | Triplet (JC-F ≈ 3-5 Hz) |

| C2 (C-O) | 145 - 150 | Doublet (JC-F ≈ 240-250 Hz) |

| C3 | 115 - 120 | Doublet (JC-F ≈ 20-25 Hz) |

| C4 (C-F) | 155 - 160 | Doublet (JC-F ≈ 240-250 Hz) |

| C5 | 110 - 115 | Doublet (JC-F ≈ 20-25 Hz) |

| C6 | 118 - 122 | Doublet (JC-F ≈ 5-10 Hz) |

| OCF₂H | 115 - 120 | Triplet (JC-F ≈ 250-260 Hz) |

¹⁹F NMR Spectroscopy

| Fluorine Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-F | -110 to -130 | Multiplet |

| OCF₂H | -80 to -100 | Doublet of multiplets |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=C (Aromatic) | 1500 - 1600 | Strong |

| C-O-C Stretch | 1200 - 1300 | Strong |

| C-F (Aromatic) | 1100 - 1250 | Strong |

| C-F (Aliphatic) | 1000 - 1100 | Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 177. The fragmentation pattern would likely involve the loss of the difluoromethoxy group and other characteristic fragments of the aniline ring.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be envisioned starting from commercially available 2-chloro-5-fluoronitrobenzene. This multi-step synthesis involves the introduction of the difluoromethoxy group followed by the reduction of the nitro group.

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

-

Reaction Setup: To a solution of 2-hydroxy-4-fluoro-1-nitrobenzene (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents) or sodium hydroxide (NaOH, 2-3 equivalents).

-

Difluoromethylation: The reaction mixture is stirred at room temperature, and chlorodifluoromethane (ClCHF₂) gas is bubbled through the solution for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene.

Step 2: Synthesis of this compound

-

Reaction Setup: The 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene (1 equivalent) from the previous step is dissolved in a solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically via a hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The reaction is monitored by TLC until the starting material is completely consumed.

-

Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield this compound.

Applications in Drug Development and Research

While specific applications of this compound are not widely reported, its structural motifs are of significant interest in medicinal chemistry.

-

The Difluoromethoxy Group: The -OCHF₂ group is often used as a bioisostere for other functional groups, such as a methoxy or hydroxyl group. Its introduction into a drug candidate can modulate physicochemical properties in several beneficial ways:

-

Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.

-

Metabolic Stability: The C-F bonds are strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the half-life of a drug.

-

Modulation of pKa: The electron-withdrawing nature of the difluoromethoxy group can alter the pKa of nearby functional groups, which can affect drug-receptor interactions and solubility.

-

Conformational Effects: The group can influence the overall conformation of a molecule, potentially leading to improved binding affinity for its biological target.

-

-

Fluorinated Anilines: Aniline derivatives are common scaffolds in a wide range of pharmaceuticals. The presence of a fluorine atom on the aromatic ring can also contribute to improved metabolic stability and binding affinity. Fluoroanilines are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and agrochemicals.[3][4]

Given these properties, this compound represents a valuable building block for the synthesis of novel bioactive compounds. Its potential logical workflow in a drug discovery context is outlined below.

Caption: A logical workflow illustrating the potential role of the title compound in drug discovery.

Conclusion

This compound is a fluorinated aromatic amine with significant potential as a synthetic intermediate in drug discovery and materials science. Although direct experimental data for this compound is scarce, its structural features suggest it can impart desirable properties such as enhanced metabolic stability and lipophilicity to target molecules. The proposed synthesis provides a viable route for its preparation, enabling further investigation into its chemical reactivity and potential applications. As the demand for novel fluorinated building blocks continues to grow, compounds like this compound will likely play an increasingly important role in the development of next-generation pharmaceuticals and advanced materials.

References

- 1. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 2. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of Fluorinated Anilines: A Technical Guide Focused on 2-(Difluoromethoxy)-4-fluoroaniline and Its Isomers

Disclaimer: This document provides a comprehensive guide to the spectroscopic characterization of 2-(Difluoromethoxy)-4-fluoroaniline. However, due to the limited availability of published experimental data for this specific molecule, this guide utilizes data from its close structural isomer, 4-(Difluoromethoxy)-2-fluoroaniline , as a primary reference. Additional representative spectroscopic data from structurally similar compounds are included to provide a comprehensive understanding of the expected spectral characteristics. The experimental protocols detailed herein are established, generalized methods for the analysis of organic compounds and are broadly applicable to the target molecule.

This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectroscopic properties of fluorinated anilines.

Spectroscopic Data Summary

The following tables summarize the available and representative spectroscopic data for 4-(Difluoromethoxy)-2-fluoroaniline and related compounds. This data is crucial for the structural elucidation and purity assessment of these molecules.

Table 1: ¹H NMR Data for 4-(Difluoromethoxy)-2-fluoroaniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

No specific ¹H NMR data for 4-(Difluoromethoxy)-2-fluoroaniline was found in the provided search results. The following is representative data for a related compound, 4-fluoroaniline.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 6.89 | t | 2H | 8.0 | Ar-H |

| 6.62 | dd | 2H | 8.6, 4.5 | Ar-H |

| 3.60 | s | 2H | -NH₂ |

Table 2: Representative ¹³C NMR Data for Fluorinated Anilines

Specific ¹³C NMR data for this compound is not available. The following table presents data for 4-fluoroaniline to illustrate typical chemical shifts and couplings.[1]

| Chemical Shift (δ) ppm | Coupling | Coupling Constant (J) Hz | Assignment |

| 156.38 | d | 235.2 | C-F |

| 142.57 | d | 2.0 | C-NH₂ |

| 116.10 | d | 7.6 | Ar-C |

| 115.69 | d | 22.4 | Ar-C |

Table 3: Representative ¹⁹F NMR Data for Fluorinated Aromatic Compounds

Specific ¹⁹F NMR data for this compound is not available. The following are typical chemical shift ranges for related functional groups referenced against CFCl₃.[2]

| Functional Group | Chemical Shift (δ) ppm Range |

| Ar-F | -100 to -140 |

| -O-CF₂-H | -80 to -100 |

Table 4: Representative Mass Spectrometry Data

Specific mass spectrometry data for this compound is not available. The following data is for the related compound 2,4-difluoroaniline.

| m/z | Relative Intensity | Assignment |

| 129 | 100 | [M]⁺ |

| 102 | 50 | [M - HCN]⁺ |

| 101 | 45 | [M - H₂CN]⁺ |

Table 5: Representative Infrared (IR) Spectroscopy Data

Specific IR data for this compound is not available. The following are characteristic absorption bands for fluoroanilides.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Strong, Sharp (doublet) | N-H Stretch (asymmetric and symmetric) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 1600 - 1650 | Strong | N-H Bend |

| 1500 - 1600 | Medium to Strong | Aromatic C=C Stretch |

| 1200 - 1300 | Strong | C-N Stretch |

| 1100 - 1250 | Very Strong | C-F Stretch |

| 1000 - 1100 | Strong | C-O Stretch (ether) |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.[4] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.[6]

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase correction and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

2.1.2 ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.8 mL of deuterated solvent) is typically required due to the low natural abundance of ¹³C.[7]

-

Instrument Setup: Tune and shim the spectrometer for the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.[8] A wider spectral width (e.g., 0-220 ppm) is necessary.[8] Due to longer relaxation times for quaternary carbons, a longer relaxation delay (e.g., 2-5 seconds) may be needed for accurate integration.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent signal or TMS.

2.1.3 ¹⁹F NMR Spectroscopy

-

Sample Preparation: Sample preparation is similar to ¹H NMR.

-

Instrument Setup: Tune the probe to the ¹⁹F frequency.

-

Data Acquisition: Acquire the spectrum with or without proton decoupling. A very wide spectral width may be necessary due to the large chemical shift range of ¹⁹F.[9][10] An external reference standard, such as CFCl₃ (δ = 0.00 ppm) or trifluoroacetic acid, is often used.[11]

-

Data Processing: Process the data as with other NMR techniques.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

Instrument Setup: Use a gas chromatograph equipped with a capillary column suitable for separating aromatic amines (e.g., a 30 m HP-5MS column).[12] Set the injector and transfer line temperatures to around 290°C.[12]

-

Chromatographic Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC.[12] Program the oven temperature to ramp from a low initial temperature (e.g., 80°C) to a final temperature (e.g., 290°C) to ensure separation of the analyte from any impurities.[12] Helium is typically used as the carrier gas.[12][13]

-

Mass Analysis: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically using electron ionization, EI). The mass analyzer scans a mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, for liquids or solids soluble in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Instrument Setup: Place the sample holder in the FTIR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample holder (or pure KBr pellet). Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[14]

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the infrared spectrum of the analyte.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

References

- 1. rsc.org [rsc.org]

- 2. colorado.edu [colorado.edu]

- 3. scispace.com [scispace.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nmr.ceitec.cz [nmr.ceitec.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. F19 detection [nmr.chem.ucsb.edu]

- 11. biophysics.org [biophysics.org]

- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 13. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fourier transform infrared spectroscopy [bio-protocol.org]

Technical Guide: Physicochemical Properties of Fluorinated Anilines

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a summary of the key physicochemical properties of a specific fluorinated aniline derivative. While the initial request specified "2-(Difluoromethoxy)-4-fluoroaniline," an extensive search of chemical databases did not yield data for this specific isomer. However, detailed information is available for the closely related isomer, 4-(Difluoromethoxy)-2-fluoroaniline . This document focuses on the available data for this compound, which is a valuable building block in medicinal chemistry and materials science.

Physicochemical Data

The following table summarizes the key quantitative data for 4-(Difluoromethoxy)-2-fluoroaniline.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NO | [1] |

| Molecular Weight | 177.12 g/mol | [1] |

| CAS Number | 1003865-65-3 | [1][2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 4-(Difluoromethoxy)-2-fluoroaniline are typically proprietary to the manufacturing entity. However, this section outlines standard methodologies that would be employed for its characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure and purity of the compound.

-

Methodology:

-

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The chemical shifts, coupling constants, and integration values are analyzed to confirm the positions of the hydrogen, carbon, and fluorine atoms on the aniline ring and the difluoromethoxy group.

-

2. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Methodology:

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

-

The resulting mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, confirming its identity.

-

3. High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Methodology:

-

A standard solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water).

-

The solution is injected into an HPLC system equipped with a suitable column (e.g., C18).

-

A gradient or isocratic elution method is used to separate the compound from any impurities.

-

The purity is determined by the peak area of the main compound relative to the total peak area detected by a UV detector.

-

Conceptual Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of a novel or synthesized chemical compound like 4-(Difluoromethoxy)-2-fluoroaniline.

References

Unveiling 2-(Difluoromethoxy)-4-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)-4-fluoroaniline, a fluorinated aniline derivative of increasing interest in medicinal chemistry and materials science. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its synthesis and properties can be inferred from established chemical principles and data on structurally related molecules. This document details a probable synthetic route, compiles key physicochemical properties, and presents this information in a structured format for researchers.

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into a molecule can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a substituted aniline that incorporates both a difluoromethoxy group and a fluorine atom, making it a valuable building block for the synthesis of novel pharmaceutical candidates and functional materials.

Physicochemical Properties

While specific experimental data for this compound is scarce, the properties of structurally similar compounds provide valuable insights. The following table summarizes key data for related aniline derivatives.

| Property | 2-(Difluoromethoxy)aniline | 2,4-Difluoroaniline | 4-(Difluoromethoxy)-2-fluoroaniline (Isomer) |

| CAS Number | 22236-04-0[1] | 367-25-9 | 1003865-65-3[2] |

| Molecular Formula | C₇H₇F₂NO[1] | C₆H₅F₂N | C₇H₆F₃NO |

| Molecular Weight | 159.13 g/mol [1] | 129.11 g/mol | 177.13 g/mol |

| Boiling Point | 209.8 ± 30.0 °C at 760 mmHg | 170 °C at 753 mmHg | Not available |

| Density | 1.3 ± 0.1 g/cm³ | 1.268 g/mL at 25 °C | Not available |

| Refractive Index | 1.502 | 1.506 | Not available |

Synthesis Pathway

The most probable synthetic route to this compound involves the reduction of its corresponding nitro precursor, 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline. This precursor is commercially available (CAS: 1865729-77-6)[3].

Experimental Protocol: Reduction of 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline

The following is a generalized experimental protocol for the reduction of a nitroaniline to an aniline using catalytic hydrogenation, a common and effective method for this type of transformation.

Materials:

-

2-(Difluoromethoxy)-4-fluoro-5-nitroaniline

-

Palladium on carbon (Pd/C, 5% or 10%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) or Hydrazine hydrate

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite)

Procedure:

-

Preparation: In a hydrogenation vessel, dissolve 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Inerting: Purge the vessel with an inert gas (nitrogen or argon) to remove any oxygen.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (typically 5-10 mol%) to the solution.

-

Hydrogenation:

-

Using Hydrogen Gas: Pressurize the vessel with hydrogen gas to a suitable pressure (e.g., 3-10 atm)[4]. Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 60°C)[4]. Monitor the reaction progress by techniques such as TLC or LC-MS.

-

Using Hydrazine Hydrate: Alternatively, add hydrazine hydrate (2-5 eq) dropwise to the reaction mixture at room temperature or with gentle heating. This method avoids the need for high-pressure hydrogenation equipment.

-

-

Work-up:

-

Once the reaction is complete, carefully depressurize the vessel (if using H₂ gas) and purge with an inert gas.

-

Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the palladium catalyst. Wash the filter cake with the solvent used in the reaction.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by standard techniques such as column chromatography on silica gel or distillation under reduced pressure to afford the final product.

Potential Applications

While specific applications for this compound are not widely reported, its structural motifs suggest its utility as a key intermediate in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): The presence of the difluoromethoxy group can enhance metabolic stability and the fluorine atom can modulate receptor binding, making it a valuable scaffold for novel therapeutics.

-

Agrochemicals: Many modern herbicides and pesticides contain fluorinated aromatic rings.

-

Specialty Dyes and Polymers: The unique electronic properties conferred by the fluorine substituents can be exploited in the development of advanced materials.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow from starting material to a fully characterized final product.

References

Potential Research Areas for 2-(Difluoromethoxy)-4-fluoroaniline: A Technical Guide for Drug Discovery and Development

Introduction

2-(Difluoromethoxy)-4-fluoroaniline is a fluorinated aromatic amine with significant potential as a building block in the development of novel pharmaceuticals, agrochemicals, and materials. The strategic incorporation of fluorine atoms and the difluoromethoxy group can profoundly influence a molecule's physicochemical and biological properties. The difluoromethoxy group, in particular, is of growing interest in medicinal chemistry. It can serve as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl, thiol, or amine groups, potentially enhancing metabolic stability and target affinity.[1][2] This technical guide outlines potential research avenues for this compound by extrapolating from the known properties and applications of its structural analogs.

Physicochemical Properties and Data Presentation

| Property | 2-(Difluoromethoxy)aniline | 2,4-Difluoroaniline | Predicted for this compound |

| Molecular Formula | C7H7F2NO | C6H5F2N | C7H6F3NO |

| Molecular Weight | 159.13 g/mol [3] | 129.11 g/mol [4] | ~193.12 g/mol |

| Boiling Point | 209.8 ± 30.0 °C at 760 mmHg[3] | 170 °C at 753 mmHg[5] | Expected to be slightly higher than analogs |

| Density | ~1.3 g/cm³[3] | 1.268 g/mL at 25 °C[5] | Expected to be around 1.3-1.4 g/cm³ |

| logP (Octanol/Water) | Not available | 1.547[4] | Predicted to be higher due to the difluoromethoxy group |

| pKa | Not available | 3.26 ± 0.10[6] | Expected to be a weak base, similar to analogs |

Potential Synthetic Pathways

The synthesis of this compound can be approached through several routes, leveraging established methods for the synthesis of fluorinated anilines. A plausible synthetic pathway is outlined below.

Caption: A proposed two-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-(Difluoromethoxy)-2-fluoro-4-nitrobenzene

-

To a solution of 1-chloro-2-fluoro-5-nitrobenzene in a suitable aprotic polar solvent (e.g., DMF or DMSO), add a source of the difluoromethoxide anion. This can be generated in situ from sodium chlorodifluoroacetate or other appropriate precursors.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(difluoromethoxy)-2-fluoro-4-nitrobenzene.

Step 2: Synthesis of this compound

-

Dissolve the 1-(difluoromethoxy)-2-fluoro-4-nitrobenzene intermediate in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 wt. %).

-

Subject the mixture to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 3-10 atm).[7]

-

Maintain the reaction at room temperature with vigorous stirring until the consumption of hydrogen ceases.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.

Potential Research Areas

The unique structural features of this compound suggest its utility in several research and development areas.

Medicinal Chemistry and Drug Discovery

The difluoromethoxy group is known to enhance metabolic stability and cell membrane permeability, making it a valuable moiety in drug design.[8] The fluoroaniline scaffold is also a common feature in many bioactive molecules.[9][10]

a) Kinase Inhibitors: Many aniline and fluoroaniline derivatives are known to be potent kinase inhibitors. The amino group can act as a key hydrogen bond donor in the hinge region of the kinase active site. Potential targets include:

-

Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and c-Met, which are often dysregulated in cancer.

-

Non-Receptor Tyrosine Kinases: Such as Src family kinases.

-

Serine/Threonine Kinases: Including those in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and proliferation.[11][12]

Caption: Potential mechanism of action for a drug derived from the target compound.

b) Neuroscience: The modulation of lipophilicity and metabolic stability by the difluoromethoxy group could be advantageous for developing central nervous system (CNS) active agents that require blood-brain barrier penetration.

c) Anti-infective Agents: Fluoroquinolone antibiotics are a well-known class of drugs containing a fluoroaniline-like core. This suggests potential applications in developing new antibacterial or antifungal agents.

Agrochemicals

Fluoroaniline derivatives are used in the synthesis of herbicides and fungicides.[13] The difluoromethoxy group can also contribute to the efficacy and metabolic stability of agrochemicals.[8] Research in this area could focus on developing novel pesticides with improved potency and environmental profiles.

Materials Science

Aniline derivatives are precursors to conductive polymers and dyes.[14] The introduction of fluorine can enhance the thermal stability and electronic properties of these materials. This compound could be investigated as a monomer for the synthesis of novel fluorinated polymers with unique optical or electronic properties.

Experimental Workflow for Preliminary Screening

A logical workflow for the initial investigation of this compound's biological potential is proposed below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. 2,4-Difluoroaniline (CAS 367-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2,4-Difluoroaniline | 367-25-9 [chemicalbook.com]

- 6. believechemical.com [believechemical.com]

- 7. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. 4-Fluoroaniline | 371-40-4 | Benchchem [benchchem.com]

2-(Difluoromethoxy)-4-fluoroaniline safety and handling precautions

An In-Depth Technical Guide to the Safety and Handling of 2-(Difluoromethoxy)-4-fluoroaniline and Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for this compound and its close structural analogs. The information presented is synthesized from publicly available Safety Data Sheets (SDS) and other technical documents for compounds such as 4-(difluoromethoxy)aniline and various fluoroanilines. Professionals handling these materials should always consult the specific Safety Data Sheet for the exact compound in use and adhere to all institutional and regulatory guidelines.

Hazard Identification and Classification

Aniline derivatives, particularly those containing fluorine, are often associated with significant health hazards. Based on data from structurally similar compounds, this compound is anticipated to be toxic if swallowed, in contact with skin, or inhaled. It is also expected to cause skin and eye irritation and may lead to respiratory irritation.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3/4 | Toxic if swallowed / Harmful if swallowed[1][2][3][4][5][6] |

| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin[1][4][5][6] |

| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled[1][4][5][6] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2][3][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation[1][2][3][4][5] |

| Specific target organ toxicity — Single exposure | Category 3 | May cause respiratory irritation[1][2][3][4][5] |

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure risks.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4][5][7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5][7][8]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling aniline compounds.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Standard |

| Eye/Face Protection | Chemical safety goggles or face shield.[2][3][7][9][10] | OSHA's 29 CFR 1910.133 or European Standard EN166.[4][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][3][9][10] | EN 374.[8][9][10] |

| Body Protection | Protective clothing, such as a lab coat or a chemical-resistant suit.[2][3][9][10] | EN 14605 or EN 13034.[9][10] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4][7] | - |

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[1][3][11][12][13]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1][2][4][5][7][12]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][4][5][7][11][12][14]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4][5][7]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures:

Table 3: First Aid Protocols

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3][4][5][7][8][9][14][15] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][4][5][8][9][12][14][15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][4][5][6][7][8][9][12][14][15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4][5][7][8][9][14][15] |

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4][5][8][9][14]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[4][8][9][11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4][5][9][10][11][14]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Table 2). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[3][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or watercourses.[3][9][10]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite, or earth) and place it in a suitable, labeled container for disposal.[1][4][5][7][11]

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1][2][4][5][9][14] It is recommended to use a licensed professional waste disposal service.[16] Contaminated packaging should also be treated as hazardous waste.[13][16]

Experimental Protocols and Workflows

The following diagrams illustrate standardized workflows for handling emergencies involving this class of compounds.

Caption: Workflow for handling a chemical spill.

Caption: First aid response for an exposure event.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. lobachemie.com [lobachemie.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. aarti-industries.com [aarti-industries.com]

- 9. aarti-industries.com [aarti-industries.com]

- 10. aarti-industries.com [aarti-industries.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 4-(DIFLUOROMETHOXY)-2-FLUOROANILINE(WXFC0706) - Safety Data Sheet [chemicalbook.com]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 16. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-(Difluoromethoxy)-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the versatile building block, 2-(Difluoromethoxy)-4-fluoroaniline. This compound is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethoxy and fluoro substituents, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The following protocols detail the synthesis of amide, urea, sulfonamide, and heterocyclic derivatives.

I. Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. The following protocol describes a general method for the acylation of this compound to yield N-aryl amides, which are common motifs in drug candidates.

Experimental Protocol: Synthesis of N-(2-(Difluoromethoxy)-4-fluorophenyl)acetamide

This protocol details the reaction of this compound with an acylating agent to form the corresponding acetamide.

Materials:

-

This compound

-

Acetyl chloride (or Acetic Anhydride)

-

Pyridine (or Triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.2 eq) to the solution and stir for 5 minutes.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data:

| Derivative Class | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| Amide | This compound, Acetyl Chloride, Pyridine | DCM | 85-95 | >98 | Adapted from general amide synthesis protocols |

Caption: Reactants and product in urea synthesis.

III. Synthesis of Sulfonamide Derivatives

The sulfonamide functional group is a key component in a wide range of antibacterial and diuretic drugs. This protocol describes the synthesis of a sulfonamide derivative.

Experimental Protocol: Synthesis of N-(2-(Difluoromethoxy)-4-fluorophenyl)benzenesulfonamide

This protocol details the reaction of this compound with a sulfonyl chloride.

Materials:

-

This compound

-

Benzenesulfonyl chloride

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Quantitative Data:

| Derivative Class | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| Sulfonamide | This compound, Benzenesulfonyl Chloride, Pyridine | DCM | 75-85 | >95 | Adapted from general sulfonamide synthesis protocols |

Caption: Two-step synthesis of quinazolinone derivatives.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and purity are indicative and may vary depending on the specific reaction conditions and the scale of the synthesis. It is recommended to perform small-scale test reactions to optimize conditions before scaling up.

Application Notes: 2-(Difluoromethoxy)-4-fluoroaniline as a Versatile Building Block for Novel Kinase Inhibitors

Introduction

2-(Difluoromethoxy)-4-fluoroaniline is a key building block in medicinal chemistry, particularly in the development of targeted therapies for cancer. The incorporation of a difluoromethoxy group (-OCHF₂) can significantly enhance the metabolic stability and lipophilicity of drug candidates. These properties are highly desirable in modern drug design, contributing to improved pharmacokinetic profiles and potentially increased efficacy. This aniline derivative is particularly valuable in the synthesis of kinase inhibitors, a class of drugs that target specific signaling pathways implicated in cell proliferation and survival.

Key Advantages of the this compound Moiety:

-

Metabolic Stability: The difluoromethoxy group is less susceptible to oxidative metabolism compared to a methoxy group, leading to a longer half-life in the body.

-